2-Oxazolidinone, 3-ethenyl-4,5-diphenyl-
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Overview
Description
(4R,5S)-4,5-Diphenyl-3-vinyloxazolidin-2-one is a chiral oxazolidinone derivative This compound is notable for its unique structure, which includes two phenyl groups and a vinyl group attached to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4,5-Diphenyl-3-vinyloxazolidin-2-one typically involves the reaction of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with triphosgene in the presence of triethylamine and dichloromethane . The reaction is carried out at low temperatures to avoid decomposition. The product, (4R,5S)-4,5-diphenyl-2-oxazolidinone, is then further reacted with acetaldehyde dimethyl acetal in the presence of camphorsulfonic acid to yield the final compound .
Industrial Production Methods
While specific industrial production methods for (4R,5S)-4,5-Diphenyl-3-vinyloxazolidin-2-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4,5-Diphenyl-3-vinyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated oxazolidinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(4R,5S)-4,5-Diphenyl-3-vinyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Mechanism of Action
The mechanism of action of (4R,5S)-4,5-Diphenyl-3-vinyloxazolidin-2-one involves its interaction with various molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of chiral centers in target molecules. The phenyl and vinyl groups provide steric hindrance, which helps in achieving high enantioselectivity in reactions.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4,5-Diphenyl-2-oxazolidinone: Lacks the vinyl group but shares the oxazolidinone core structure.
(4S,5R)-4,5-Diphenyl-3-vinyloxazolidin-2-one: An enantiomer with opposite stereochemistry at the chiral centers.
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-hydroxymethyl-tetrahydro-2H-pyran-3,4,5-triol: A structurally different compound but with similar chiral centers.
Uniqueness
(4R,5S)-4,5-Diphenyl-3-vinyloxazolidin-2-one is unique due to its combination of phenyl and vinyl groups attached to the oxazolidinone ring. This structure provides distinct steric and electronic properties, making it valuable in asymmetric synthesis and other applications.
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-ethenyl-4,5-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H15NO2/c1-2-18-15(13-9-5-3-6-10-13)16(20-17(18)19)14-11-7-4-8-12-14/h2-12,15-16H,1H2 |
InChI Key |
YMWLLIXQZQMQKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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